molecular formula C19H14FN5O B2892606 N-[cyano(2-fluorophenyl)methyl]-3-[(pyrazin-2-yl)amino]benzamide CAS No. 1375955-12-6

N-[cyano(2-fluorophenyl)methyl]-3-[(pyrazin-2-yl)amino]benzamide

Cat. No. B2892606
CAS RN: 1375955-12-6
M. Wt: 347.353
InChI Key: UBDNATBKNQBJOI-UHFFFAOYSA-N
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Description

The compound “N-[cyano(2-fluorophenyl)methyl]-3-[(pyrazin-2-yl)amino]benzamide” is a complex organic molecule that contains several functional groups, including a cyano group (-CN), a fluorophenyl group (a phenyl ring with a fluorine atom), a pyrazinyl group (a type of nitrogen-containing heterocycle), and an amide group (CONH2). These functional groups could potentially confer a variety of chemical properties to the compound .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the cyano, fluorophenyl, pyrazinyl, and amide groups would likely result in a complex three-dimensional structure. The exact structure would depend on the specific locations of these groups on the molecule .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. For instance, the cyano group is susceptible to hydrolysis, the fluorophenyl group might undergo electrophilic aromatic substitution, and the amide group could participate in various condensation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its functional groups and molecular structure. For example, the presence of the polar cyano and amide groups might increase its solubility in polar solvents .

Mechanism of Action

Without specific context (such as the compound’s use as a drug or a catalyst), it’s challenging to predict its mechanism of action. If it’s a biologically active compound, its mechanism of action would depend on its interactions with biological macromolecules .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Handling of the compound should always be done with appropriate safety measures .

Future Directions

The future research directions involving this compound could be vast and would depend on its properties and potential applications. It could be explored for various uses in fields like medicinal chemistry, materials science, or synthetic chemistry .

properties

IUPAC Name

N-[cyano-(2-fluorophenyl)methyl]-3-(pyrazin-2-ylamino)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14FN5O/c20-16-7-2-1-6-15(16)17(11-21)25-19(26)13-4-3-5-14(10-13)24-18-12-22-8-9-23-18/h1-10,12,17H,(H,23,24)(H,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBDNATBKNQBJOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(C#N)NC(=O)C2=CC(=CC=C2)NC3=NC=CN=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14FN5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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